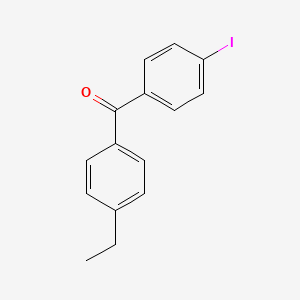

4-Ethyl-4'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

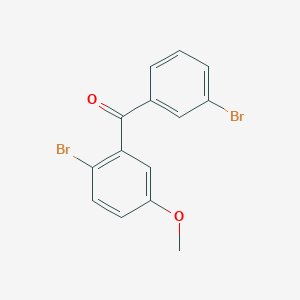

4-Ethyl-4’-iodobenzophenone is a chemical compound with the molecular formula C15H13IO . It is a derivative of benzophenone, which is a type of aromatic ketone .

Synthesis Analysis

The synthesis of 4-Ethyl-4’-iodobenzophenone can involve various methods. One such method is the Pd(0)-catalyzed cross-coupling reaction of 4′-iodoacetophenone with siloxane . Another method involves Heck-Mizoroki reactions of 4′-iodoacetophenone with styrene, catalyzed by Pd nanoparticles in a flow reactor .Molecular Structure Analysis

The molecular structure of 4-Ethyl-4’-iodobenzophenone contains a total of 31 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis

4-Ethyl-4’-iodobenzophenone may be used as a substrate for palladium-catalyzed coupling reactions . It may also be used in the synthesis of quinoline-based potential anticancer agents .Applications De Recherche Scientifique

Polymer Synthesis and Functionalization

A study conducted by Sumida and Vogl (1981) demonstrated the synthesis of Ethyl 4-vinyl-α-cyano-β-phenylcinnamate from 4-ethylbenzoic acid, leading to the development of functional polymers. This research highlights the critical role of 4-ethylbenzophenone derivatives in polymer chemistry, particularly in the creation of novel monomers for polymerization and copolymerization processes (Sumida & Vogl, 1981).

Kinetics of Degradation in Pharmaceutical Compounds

Sunderland and Watts (1984) explored the degradation kinetics of ethyl 4-hydroxybenzoate esters, providing insight into the stability and breakdown of similar compounds. This research is crucial in understanding the environmental and biological fate of 4-ethylbenzophenone derivatives, particularly in pharmaceutical applications (Sunderland & Watts, 1984).

Liquid Chromatography Applications

Nohta et al. (1994) identified 2-Amino-4,5-ethylenedioxyphenol as an effective fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This showcases the utility of derivatives of 4-ethylbenzophenone in enhancing analytical methods, especially in the identification and quantification of complex chemical substances (Nohta et al., 1994).

Photocatalysis and Environmental Applications

A study on the solid-state photochemistry of methyl-substituted benzophenones, including derivatives similar to 4-ethyl-4'-iodobenzophenone, provided insights into the reaction mechanisms under UV irradiation. This research by Ito et al. (1987) is significant for understanding the environmental impact and photodegradation of such compounds (Ito et al., 1987).

Orientations Futures

The future directions of 4-Ethyl-4’-iodobenzophenone research could involve further exploration of its potential uses in the synthesis of other chemical compounds, such as potential anticancer agents . Additionally, more research could be conducted to better understand its mechanism of action and its physical and chemical properties.

Propriétés

IUPAC Name |

(4-ethylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTBTYRMJKNYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-4'-iodobenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)

![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)

![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)

![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)

![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)